molecular formula C14H19NO3 B4225435 ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate

ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B4225435
M. Wt: 249.30 g/mol
InChI Key: MTLZYIMPEDGVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C14H19NO3. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It features a 2,6-dimethylphenyl group attached to an amino group, which is further connected to a 4-oxobutanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2,6-dimethylaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate is unique due to its ester functionality, which imparts distinct chemical reactivity and biological activity. This ester group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-(2,6-dimethylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-13(17)9-8-12(16)15-14-10(2)6-5-7-11(14)3/h5-7H,4,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLZYIMPEDGVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.